molecular formula C14H19NO B7964745 3-((4-Methylpiperidin-1-yl)methyl)benzaldehyde

3-((4-Methylpiperidin-1-yl)methyl)benzaldehyde

Cat. No.: B7964745
M. Wt: 217.31 g/mol
InChI Key: RSQIMNIBUGUTDR-UHFFFAOYSA-N
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Description

3-((4-Methylpiperidin-1-yl)methyl)benzaldehyde is an organic compound that features a benzaldehyde moiety attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Methylpiperidin-1-yl)methyl)benzaldehyde typically involves the reaction of 4-methylpiperidine with benzaldehyde under specific conditions. One common method is the reductive amination of benzaldehyde with 4-methylpiperidine using a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-((4-Methylpiperidin-1-yl)methyl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzaldehyde moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 3-((4-Methylpiperidin-1-yl)methyl)benzoic acid.

    Reduction: 3-((4-Methylpiperidin-1-yl)methyl)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.

Scientific Research Applications

3-((4-Methylpiperidin-1-yl)methyl)benzaldehyde has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It is employed in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-((4-Methylpiperidin-1-yl)methyl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The piperidine ring can interact with various biological targets, influencing pathways involved in neurotransmission or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methylpiperidin-1-yl)benzaldehyde: Similar structure but lacks the methylene bridge between the piperidine ring and the benzaldehyde moiety.

    4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde: Contains a piperazine ring instead of a piperidine ring.

Uniqueness

3-((4-Methylpiperidin-1-yl)methyl)benzaldehyde is unique due to the presence of both the piperidine ring and the benzaldehyde moiety, which confer specific chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

3-[(4-methylpiperidin-1-yl)methyl]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-12-5-7-15(8-6-12)10-13-3-2-4-14(9-13)11-16/h2-4,9,11-12H,5-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSQIMNIBUGUTDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=CC(=CC=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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